2-Methylenenorbornane, (+)-
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Overview
Description
2-Methylenenorbornane, (+)-, also known as 2-methylenebicyclo[2.2.1]heptane, is a bicyclic hydrocarbon with a unique structure that includes a methylene group attached to a norbornane framework. This compound is of significant interest due to its strained ring system, which imparts unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylenenorbornane, (+)- can be synthesized through the selective hydrogenation of 5-methylenenorbornene. This process typically involves the use of a P-2 nickel catalyst, which facilitates the hydrogenation reaction under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for 2-methylenenorbornane, (+)- are not extensively documented, the general approach involves catalytic hydrogenation processes. These methods are scalable and can be adapted for large-scale production, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methylenenorbornane, (+)- undergoes several types of chemical reactions, including:
Hydrogen Abstraction: This reaction leads to the formation of resonance-stabilized allylic radicals, such as 2-methylenenorborn-3-yl and norborn-2-en-2-ylmethyl radicals.
Chain Transfer Reactions: Using reagents like t-butyl hypobromite, chain transfer reactions can produce 3-exo-bromo-2-methylenenorbornane.
Common Reagents and Conditions:
Hydrogen Abstraction: Typically involves reagents like t-butyl hypobromite and N-bromosuccinimide.
Chain Transfer Reactions: Conducted under conditions that favor the formation of thermodynamically stable products.
Major Products:
3-exo-bromo-2-methylenenorbornane: Formed through chain transfer reactions.
Addition Products: Result from reactions with t-butyl hypochlorite and sulfuryl chloride.
Scientific Research Applications
2-Methylenenorbornane, (+)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-methylenenorbornane, (+)- involves its ability to form resonance-stabilized allylic radicals. These radicals participate in various chemical reactions, leading to the formation of stable products. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
5-Methylene-2-norbornene: Shares a similar norbornane framework but differs in the position and nature of the methylene group.
2-Norbornyl Cation: Another derivative of norbornane, known for its unique bonding and reactivity.
Uniqueness: 2-Methylenenorbornane, (+)- stands out due to its specific methylene substitution, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high-energy-density fuels and specialized synthetic processes .
Properties
CAS No. |
58001-75-5 |
---|---|
Molecular Formula |
C8H12 |
Molecular Weight |
108.18 g/mol |
IUPAC Name |
(1S,4R)-2-methylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H12/c1-6-4-7-2-3-8(6)5-7/h7-8H,1-5H2/t7-,8-/m0/s1 |
InChI Key |
AJQVASAUQUTVJK-YUMQZZPRSA-N |
Isomeric SMILES |
C=C1C[C@@H]2CC[C@H]1C2 |
Canonical SMILES |
C=C1CC2CCC1C2 |
Origin of Product |
United States |
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